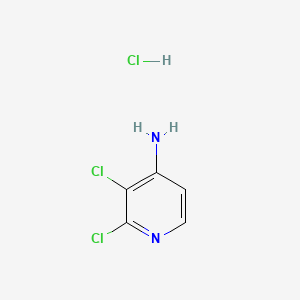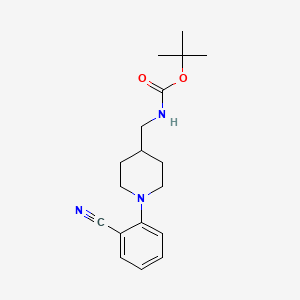
Tert-butyl ((1-(2-cyanophenyl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a cyanophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate typically involves multiple steps. One common method includes the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions are generally mild, often conducted at room temperature, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the synthesis process is optimized for high yield and purity. The use of recyclable Boc carriers and environment-friendly conditions is emphasized to ensure sustainability . The reaction is designed to be completed quickly, often within an hour, to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[1-(2-cyanophenyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, influencing their activity. This interaction is crucial for its potential therapeutic effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the piperidine and cyanophenyl groups.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Another compound with a tert-butyl group and a cyanophenyl moiety, used in green chemistry applications.
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-13-14-8-10-21(11-9-14)16-7-5-4-6-15(16)12-19/h4-7,14H,8-11,13H2,1-3H3,(H,20,22) |
Clave InChI |
IMTYBSSMZHADOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


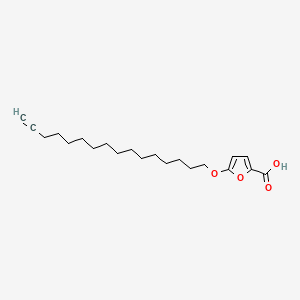
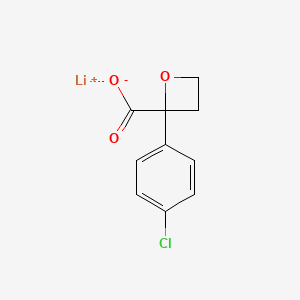
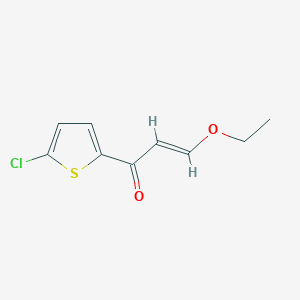
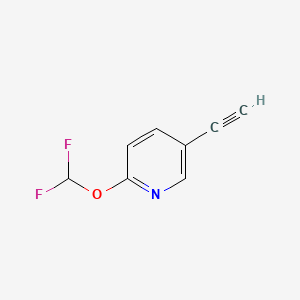
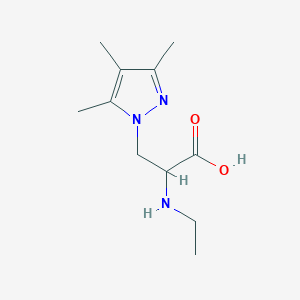
amine](/img/structure/B13490977.png)

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)
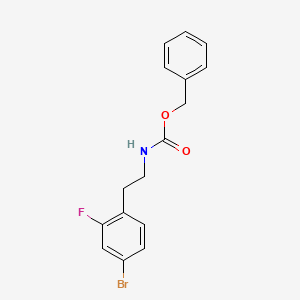
![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)



